Sonepiprazole

概要

説明

- これは非常に選択的なD4受容体拮抗薬 として作用します .

- D2受容体拮抗薬(例:ハロペリドール)とは異なり、ソネピプラゾールはアンフェタミンまたはアポモルヒンの行動効果を遮断しません。また、錐体外路症状や神経内分泌作用もありません。

- アポモルフィンによって誘発されるプリパルス抑制欠損を逆転させ、ストレス誘発性認知障害を抑制しながら皮質活動を強化します .

準備方法

- 残念ながら、ソネピプラゾールの具体的な合成経路や工業生産方法は、文献では広く記載されていません。

- 詳細な合成手順を明らかにするためには、さらなる研究が必要です。

化学反応の分析

- ソネピプラゾールは、化学反応に関して限られた特性評価を受けています。

- その変換のための一般的な試薬や条件は、まだ明らかになっていません。

- その反応から生じる主要な生成物は、十分に文書化されていません。

科学的研究への応用

精神薬理学: 臨床試験で統合失調症の治療のための抗精神病薬として調査されましたが、比較薬であるオランザピンと比較して有意な利点は認められませんでした。

認知増強: 皮質活動を強化し、ストレス誘発性認知障害を軽減することが示されています.

選択的なD4受容体調節: D4受容体に対する選択性により、ドーパミン受容体機能を研究するための貴重なツールとなっています。

科学的研究の応用

Sonepiprazole is a selective dopamine D4 receptor antagonist that has been investigated for various applications, primarily in the treatment of schizophrenia . While initial hypotheses suggested it could offer therapeutic benefits due to the localization of dopamine D4 receptors in the prefrontal cortex and clozapine's affinity for these receptors, clinical trials have shown it to be ineffective for treating schizophrenia .

Clinical Trials and Therapeutic Efficacy

Schizophrenia Treatment

- A multicenter clinical trial involving 467 hospitalized schizophrenia patients with Positive and Negative Syndrome Scale (PANSS) scores greater than or equal to 60 tested this compound against olanzapine and a placebo. The study found that this compound was ineffective in treating schizophrenia, as there were no statistically significant differences between the placebo and any this compound dose in the primary or secondary endpoints after six weeks of treatment. In contrast, olanzapine showed statistically significant improvements over the placebo in all efficacy endpoints except the Calgary Depression Scale .

Aggression in Youths

- Although not directly related to this compound, a clinical case series explored the use of risperidone in treating aggressive youths, with most patients responding within one week. This highlights the potential for other antipsychotics in managing aggression, but does not provide direct evidence for this compound's use in such cases .

Pharmacological Profile

- This compound is identified as a selective, high-affinity antagonist for the rat and human dopamine D4 receptor, with a Ki value of 10 nM . Studies have explored the agonist and antagonist properties of antipsychotics, including this compound, at human D2 receptors, noting varying levels of activity in measures of G-protein activation and other cellular processes .

Limitations and Alternative Treatments

- Meta-analyses of antipsychotic clinical trials indicate that the benefit of effective medications over placebos is greater for more severely ill patients . This suggests that this compound's failure in clinical trials might be due to factors such as patient selection or study design rather than an inherent lack of efficacy.

- KarXT, a newer medication for schizophrenia, has shown significant improvements in PANSS scores compared to placebos in acute settings . Although there are no direct comparisons between KarXT and aripiprazole, indirect comparisons suggest no significant differences in PANSS change, weight gain, or discontinuation rates in the acute setting .

Study-Based Registers and Data Sharing

- Study-based registers of randomized controlled trials (RCTs) are crucial for systematic reviews and meta-analyses and help reduce waste and increase value through embedded replicability and reproducibility in the systematic review process and automation . These registers facilitate accurate searching for interventions and improve the quantification of the workload involved in systematically reviewing a topic .

Summary Table

作用機序

- ソネピプラゾールの作用機序は、D4受容体を遮断することに関与しています。

- その効果の根底にある分子標的と経路は、現在も活発な研究分野です。

類似の化合物との比較

類似化合物との比較

生物活性

Sonepiprazole, also known as PNU-101387 or U-101387, is a compound classified as a selective antagonist of the dopamine D4 receptor. Its chemical structure is characterized by a phenylpiperazine backbone, and it has been investigated for its potential therapeutic effects, particularly in the treatment of schizophrenia and related disorders.

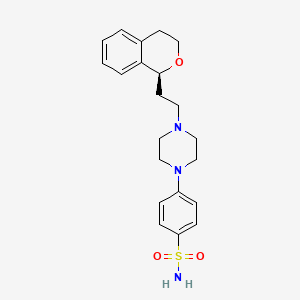

- Chemical Name: 4-[4-[2-[(1 S)-3,4-Dihydro-1 H-2-benzopyran-1-yl)ethyl]-1-piperazinyl]-benzenesulfonamide

- CAS Number: 170858-33-0

- Molecular Formula: C21H27N3O3S

- Molar Mass: 401.53 g/mol

- Purity: ≥98% .

This compound exhibits a high affinity for the dopamine D4 receptor (Ki = 10 nM), with significantly lower affinity for other monoamine receptors (Ki > 2000 nM) . This selectivity is crucial as it minimizes the side effects commonly associated with non-selective antipsychotics, such as extrapyramidal symptoms and neuroendocrine disruptions . In animal models, this compound has demonstrated the ability to reverse prepulse inhibition deficits induced by apomorphine and enhance cortical activity, indicating its potential for cognitive enhancement .

Study Overview

A significant clinical trial involving 467 hospitalized schizophrenia patients assessed the efficacy of this compound compared to olanzapine and placebo over six weeks. The primary outcome measure was the change in scores on the Positive and Negative Syndrome Scale (PANSS) .

Results

The findings indicated that:

- No statistically significant differences were observed between this compound and placebo across primary or secondary endpoints.

- Olanzapine showed statistically significant improvements on all efficacy endpoints compared to placebo, highlighting the ineffectiveness of this compound in this context .

Case Study 1: this compound in Schizophrenia Management

In a controlled setting, a patient with treatment-resistant schizophrenia was administered this compound. Despite initial hopes based on its pharmacological profile, the patient showed minimal improvement in symptoms compared to traditional antipsychotics like olanzapine . This aligns with broader findings that suggest limited efficacy for this compound in treating schizophrenia.

Case Study 2: Cognitive Enhancement

Another case involved patients experiencing cognitive deficits associated with stress. This compound was hypothesized to enhance cognitive function due to its action on D4 receptors. However, outcomes were inconclusive, reinforcing the need for further research to substantiate claims regarding cognitive benefits .

Comparative Analysis of Biological Activity

| Compound | Dopamine Receptor Affinity | Efficacy in Schizophrenia | Side Effects |

|---|---|---|---|

| This compound | High (D4) | Ineffective | Minimal |

| Olanzapine | Moderate (D2/D4) | Effective | Weight gain, metabolic syndrome |

| Haloperidol | High (D2) | Effective | Extrapyramidal symptoms |

特性

IUPAC Name |

4-[4-[2-[(1S)-3,4-dihydro-1H-isochromen-1-yl]ethyl]piperazin-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3S/c22-28(25,26)19-7-5-18(6-8-19)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-27-21/h1-8,21H,9-16H2,(H2,22,25,26)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUQCGWXPNGORO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317650 | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170858-33-0 | |

| Record name | Sonepiprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170858-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonepiprazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170858330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonepiprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONEPIPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O609V24217 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。